molecular formula C15H18N4O2 B2555382 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide CAS No. 1797292-04-6

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2555382
CAS No.: 1797292-04-6
M. Wt: 286.335
InChI Key: IYUBRNFINJCOTO-UHFFFAOYSA-N
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Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates a pyrimidine core linked to a furan carboxamide via a piperidine moiety, is commonly found in molecules designed to modulate kinase activity . This specific architecture suggests potential as a scaffold for developing inhibitors of protein kinases, which are key targets for therapeutic interventions in areas such as oncology and infectious diseases . For instance, structurally related 2-(piperidin-1-yl)-pyrimidin-4(3H)-ones have been investigated as tankyrase inhibitors , and other pyrimidine derivatives have shown promise as potent inhibitors of plasmodial kinases for antimalarial research or dual Src/Abl kinase inhibitors in anticancer assays . Researchers can utilize this compound as a key intermediate or pharmacophore in designing and synthesizing novel bioactive molecules. Its "For Research Use Only" status must be strictly adhered to, and it is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for conducting all necessary experiments to determine the compound's specific properties, mechanisms of action, and applications.

Properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(12-5-4-10-21-12)17-11-13-16-7-6-14(18-13)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUBRNFINJCOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic breakdown of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide reveals two primary fragments:

  • 4-(Piperidin-1-yl)pyrimidin-2-yl)methylamine : A pyrimidine core substituted with a piperidine group and a methylamine side chain.
  • Furan-2-carboxylic acid : The acylating agent for amide bond formation.

Key synthetic strategies include:

  • Nucleophilic aromatic substitution for introducing piperidine onto the pyrimidine ring.
  • Reductive amination or Buchwald–Hartwig coupling for installing the methylamine group.
  • Amide coupling using carbodiimide- or uronium-based reagents to link the pyrimidine and furan components.

Synthesis of 4-(Piperidin-1-yl)pyrimidin-2-yl)methylamine

Pyrimidine Ring Formation

The pyrimidine core is typically constructed via:
Method A: Cyclocondensation of 1,3-dicarbonyl compounds with amidines

  • Example : Reacting ethyl 3-(piperidin-1-yl)prop-1-en-1-ylcarbamate with guanidine nitrate in ethanol at reflux yields 4-(piperidin-1-yl)pyrimidin-2-amine.
    Method B: Suzuki–Miyaura Coupling
  • Palladium-catalyzed cross-coupling of 2-chloro-4-iodopyrimidine with piperidine-boronic acid pinacol ester (Scheme 1).
Table 1: Comparison of Pyrimidine Synthesis Methods
Method Yield (%) Reaction Time (h) Key Advantage
A 62 12 Atom economy
B 78 6 Regioselectivity

Introduction of Methylamine Side Chain

Step 1: Chlorination
2-Amino-4-(piperidin-1-yl)pyrimidine is treated with POCl₃ to form 2-chloro-4-(piperidin-1-yl)pyrimidine (85% yield).
Step 2: Nucleophilic Substitution
Reaction with methylamine (40% aqueous solution) in THF at 60°C for 8 hours provides the methylamine derivative.

Amide Bond Formation with Furan-2-carboxylic Acid

Carbodiimide-Mediated Coupling

Protocol :

  • Dissolve 4-(piperidin-1-yl)pyrimidin-2-yl)methylamine (1 eq) and furan-2-carboxylic acid (1.2 eq) in DMF.
  • Add HATU (1.5 eq) and DIPEA (3 eq).
  • Stir at room temperature for 12 hours.
  • Purify via silica gel chromatography (EtOAc/hexanes, 1:1) to obtain the product (72% yield).

Mixed Carbonate Activation

Alternative Approach :

  • Convert furan-2-carboxylic acid to its pentafluorophenyl ester using DCC and pentafluorophenol.
  • React with the amine in dichloromethane at 0°C → 25°C overnight (68% yield).

Optimization and Process Chemistry Considerations

Solvent Screening

  • DMF vs. DCM : Higher yields in DMF (72% vs. 58%) due to improved solubility of intermediates.
  • Temperature Effects : Reactions above 40°C led to decomposition of the pyrimidine ring.

Catalytic Enhancements

  • Pd(OAc)₂/XPhos : Improved coupling efficiency in Suzuki reactions (TOF = 450 h⁻¹).
  • Microwave Assistance : Reduced amidation time from 12 hours to 45 minutes (65% yield).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 5.2 Hz, 1H, pyrimidine-H), 7.56 (s, 1H, furan-H), 6.61 (d, J = 3.4 Hz, 1H, furan-H), 4.58 (s, 2H, CH₂), 3.78–3.65 (m, 4H, piperidine-H), 1.72–1.58 (m, 6H, piperidine-H).
  • HRMS (ESI+) : m/z calculated for C₁₆H₂₀N₄O₂ [M+H]⁺ 301.1542, found 301.1545.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
  • Elemental Analysis : C 63.89%, H 6.71%, N 18.52% (theoretical: C 63.98%, H 6.70%, N 18.66%).

Alternative Synthetic Routes

One-Pot Sequential Reactions

Combining pyrimidine formation and amidation in a single vessel using flow chemistry:

  • Suzuki coupling at 100°C.
  • Cool to 25°C, add HATU and furan-2-carboxylic acid.
  • Total yield: 61% with 87% purity before purification.

Enzymatic Amidation

  • Lipase B from Candida antarctica : 48% conversion in 24 hours (toluene, 50°C).

Challenges and Troubleshooting

Byproduct Formation

  • N-Acylation vs. O-Acylation : Controlled by using bulky bases like DIPEA to favor N-acylation.
  • Pyrimidine Ring Opening : Mitigated by avoiding strong acids/bases during workup.

Scale-Up Limitations

  • Exothermic Reactions : Gradual addition of POCl₃ required at >100 g scale.
  • Purification : Switch from column chromatography to recrystallization (EtOH/H₂O) for batches >1 kg.

Chemical Reactions Analysis

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide, as anticancer agents. Pyrimidines are known for their ability to inhibit various kinases involved in cancer progression. The compound's structure suggests it may interact with targets such as histone demethylases, which play a crucial role in epigenetic regulation of genes associated with cancer.

Case Study: Histone Demethylase Inhibition
A study showed that similar pyrimidine derivatives effectively inhibited histone lysine demethylases (KDMs), which are implicated in several cancers. The incorporation of a piperidine moiety enhanced cellular permeability and selectivity against specific KDM subfamilies, suggesting that this compound could exhibit similar properties .

Neuropharmacology

2.1 Adenosine Receptor Modulation

The compound's structural features may also allow it to act as an antagonist or inverse agonist at adenosine receptors, particularly the A2A subtype. This receptor is a target for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Case Study: A2A Receptor Antagonists
Research demonstrated that piperidine-containing compounds could effectively bind to A2A receptors, exhibiting high affinity and selectivity. For instance, derivatives with similar structures showed promising results in inhibiting receptor activity, which could lead to therapeutic applications in neurodegenerative disorders .

Antiviral Activity

3.1 HIV Inhibition

This compound may also have antiviral properties, particularly against HIV. Pyrimidine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in HIV treatment.

Case Study: NNRTI Development
A study on pyrimidine derivatives revealed their potential as NNRTIs with effective binding to the HIV reverse transcriptase enzyme. Compounds with similar scaffolds exhibited significant antiviral activity and resistance profiles against common mutations associated with NNRTI resistance .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and selectivity for various biological targets.

Structural Feature Effect on Activity
Piperidine SubstitutionEnhances binding affinity to KDMs and adenosine receptors
Furan RingContributes to hydrophobic interactions
Carboxamide GroupMay influence solubility and bioavailability

Mechanism of Action

The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Diversity and Functional Implications

  • Piperidine vs. Morpholine : The target compound’s piperidin-1-yl group (lipophilic, basic) contrasts with the morpholine-carbonyl substituents in Compounds 7 and 12a. Morpholine derivatives often improve aqueous solubility but may alter target selectivity .
  • Furan-2-carboxamide: Present in both the target and the patent compound, this moiety is associated with hydrogen-bonding interactions.
  • Nitro and Methoxy Groups: Compounds 7 and 12a include nitro or methoxy substituents.

Hypothetical Bioactivity

    Biological Activity

    N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is a compound that combines a piperidine ring, a pyrimidine moiety, and a furan carboxamide structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

    Chemical Structure and Properties

    • Molecular Formula : C15H18N4O
    • Molecular Weight : 286.33 g/mol
    • CAS Number : 1797292-04-6

    The biological activity of this compound is influenced by its structural components:

    • Piperidine Ring : Known for its role in various pharmacological activities, piperidine derivatives often exhibit properties such as enzyme inhibition and receptor modulation.
    • Pyrimidine Moiety : Pyrimidines are significant in drug discovery, particularly in developing antiviral and anticancer agents due to their ability to interact with nucleic acids and enzymes involved in DNA/RNA synthesis.
    • Furan Carboxamide Group : This functional group can enhance solubility and bioavailability, which are critical for therapeutic efficacy.

    Anticancer Properties

    Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activities. For instance, pyrimidine derivatives have shown significant inhibition of cell proliferation in various cancer cell lines:

    CompoundCell LineIC50 (µM)Reference
    5-FluorouracilMCF-717.02
    N-(Pyrimidinyl) derivativesMDA-MB-2319.46
    N-(Piperidinyl)pyrimidinesA431 (carcinoma)Not specified

    These findings suggest that the incorporation of a piperidine ring may enhance the selectivity and potency of the compound against cancer cells.

    Antimicrobial Activity

    The antimicrobial potential of this compound has also been explored. Studies indicate that piperidine derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

    Bacterial StrainActivity LevelReference
    Staphylococcus aureusModerate Inhibition
    Escherichia coliStrong Inhibition

    The presence of electron-donating or withdrawing groups on the piperidine ring has been shown to modulate the antibacterial activity, indicating a structure-activity relationship that warrants further investigation.

    Enzyme Inhibition

    Research has demonstrated that compounds with similar structures can act as enzyme inhibitors. For example, certain pyrimidine derivatives have been identified as effective inhibitors of kinases involved in cancer progression:

    • EGFR Inhibition : Compounds exhibiting reversible inhibition of EGFR have shown promise in targeting mutations associated with resistance to conventional therapies.
    • Caspase Activation : Studies have reported increased levels of caspase activation in treated cancer cells, indicating induction of apoptosis as a mechanism of action.

    Study 1: Anticancer Activity Evaluation

    A study evaluated a series of pyrimidine-based compounds for their anticancer properties against various cell lines, including MCF-7 and MDA-MB-231. The results indicated that modifications to the piperidine substituent significantly affected the IC50 values, suggesting that this compound could be optimized for enhanced efficacy.

    Study 2: Antimicrobial Efficacy Assessment

    In another investigation, the antimicrobial efficacy of several piperidine derivatives was assessed against common bacterial strains. The results showed that the introduction of specific functional groups on the piperidine ring improved antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this scaffold.

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